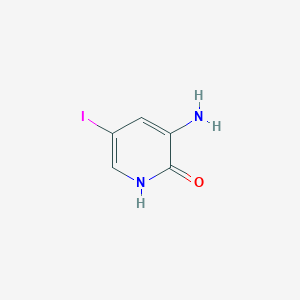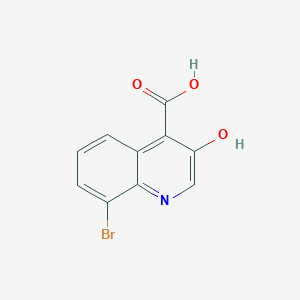
8-Bromo-3-hydroxyquinoline-4-carboxylic acid
Vue d'ensemble
Description
8-Bromo-3-hydroxyquinoline-4-carboxylic acid, also known as BHQ, is a heterocyclic organic acid used in various fields of chemistry. It has an empirical formula of C10H6BrNO3 .
Synthesis Analysis
The synthesis of quinoline compounds, including BHQ, has been extensively studied. Classical synthesis procedures such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of BHQ includes a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds . The molecular weight is 268.06 .Chemical Reactions Analysis
Quinoline compounds, including BHQ, have been reported to undergo a variety of chemical reactions. For instance, the azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .Physical And Chemical Properties Analysis
BHQ is a light yellow to white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetonitrile. It has a melting point of 227°C and a boiling point of 465°C.Applications De Recherche Scientifique
Photolabile Protecting Group for Carboxylic Acids
8-Bromo-3-hydroxyquinoline-4-carboxylic acid, a variant of 8-bromo-7-hydroxyquinoline (BHQ), is utilized as a novel photolabile protecting group for carboxylic acids. BHQ shows high efficiency in single photon quantum and sensitivity to multiphoton-induced photolysis. This makes it advantageous for in vivo use, particularly as a caging group for biological messengers due to its increased solubility and low fluorescence characteristics (Fedoryak & Dore, 2002).
Synthesis and Characterization for Antifungal Activity
The compound has been synthesized and characterized in various forms, including as a ligand called HAMQ and its transition metal chelates. These chelates, involving metals like Cu2+, Ni2+, Zn2+, Mn2+, and Co2+, have been analyzed for their antifungal activity. The stoichiometry of these complexes is primarily 1:2 (metal: ligand), suggesting diverse geometric structures around different metal complexes (Vashi & Patel, 2013).
Electrochemistry and Spectroelectrochemistry
Studies in electrochemistry and spectroelectrochemistry have investigated the oxidation mechanism of hydroxyquinoline carboxylic acids, including 8-hydroxyquinoline-7-carboxylic acid. These studies utilize techniques like cyclic voltammetry and spectroelectrochemistry, revealing insights into oxidation mechanisms involving protonation of the nitrogen atom in the hydroxyquinolines (Sokolová et al., 2015).
In vivo Studies of NMDA Receptor Channel Complex
In radiopharmaceutical applications, derivatives of 8-hydroxyquinoline, such as [Tetrazoyl-11C]LY202157, have been synthesized for in vivo studies of the NMDA receptor channel complex. This research involves complex syntheses and is used to study the brain-blood barrier's permeability to these compounds (Ponchant et al., 2000).
Hydrogen-Bonded Lamellar Network
8-Hydroxyquinoline derivatives form robust lamellar structures in certain conditions. For instance, the 8-hydroxyquinoline salt of pyromellitic acid forms a three-dimensional network, where the anions build sheets through hydrogen bonds and cations act as pillars, suggesting potential applications in material science (Wang et al., 2006).
Fluorescence and Corrosion Inhibition
8-Hydroxyquinoline derivatives are studied for their fluorescence properties and potential as corrosion inhibitors. New derivatives have been synthesized and analyzed for their effects on acidic corrosion of mild steel, combining experimental techniques and computational studies (Rbaa et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
8-bromo-3-hydroxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-6-3-1-2-5-8(10(14)15)7(13)4-12-9(5)6/h1-4,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQNDKUXCCOUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-hydroxyquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




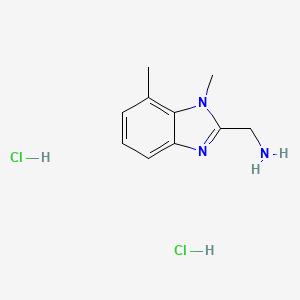
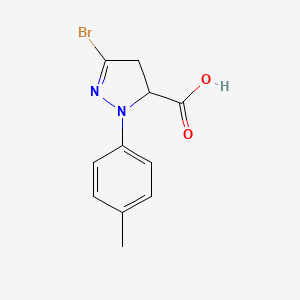
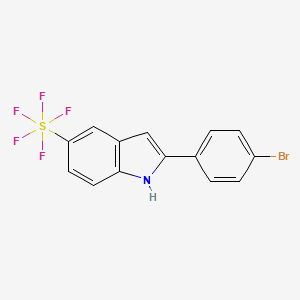
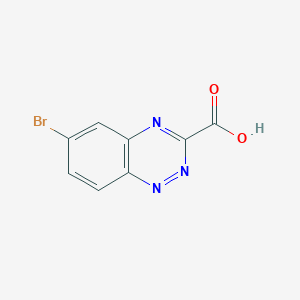
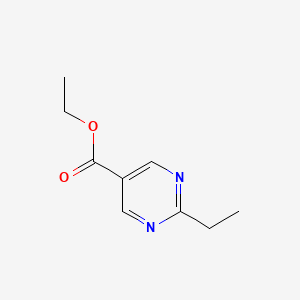
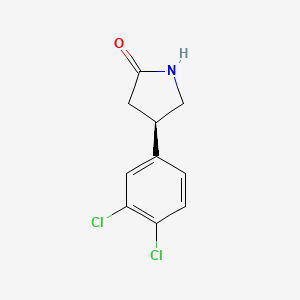
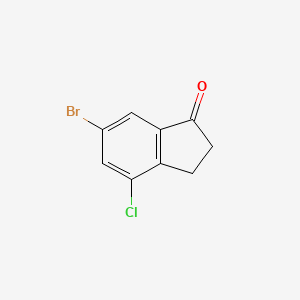
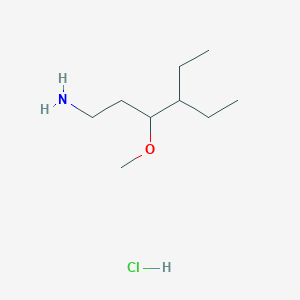
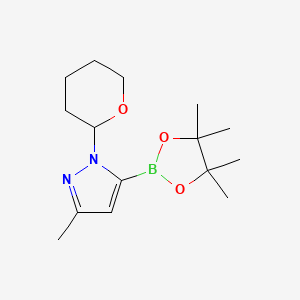

![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)
![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)
